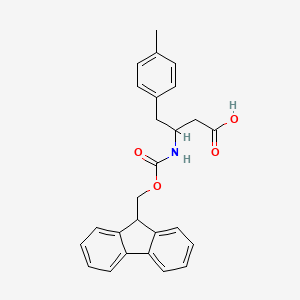

Fmoc-beta-hophe(4-me)-oh

Description

Historical Context and Evolution of Unnatural Amino Acid Chemistry

The journey to synthesizing complex peptides like those containing Fmoc-beta-HoPhe(4-Me)-OH is built upon decades of foundational work in peptide chemistry. This evolution has been marked by revolutionary synthesis strategies and a growing appreciation for the utility of amino acids beyond the canonical 20.

The synthesis of peptides was revolutionized by Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in 1963, a feat for which he was awarded the Nobel Prize in Chemistry. peptide.compeptide.com In SPPS, the C-terminal amino acid of a target peptide is anchored to an insoluble resin support, allowing for the stepwise addition of subsequent amino acids. peptide.comnih.gov This method dramatically simplified the purification process, as excess reagents and byproducts could be washed away by simple filtration, a significant improvement over laborious solution-phase methods. biotage.com

Initially, SPPS primarily utilized the tert-butyloxycarbonyl (Boc) protecting group for the Nα-amine of the amino acids. biotage.com However, the Boc-based strategy required repeated use of strong acids like trifluoroacetic acid (TFA) for deprotection, which could lead to the degradation of sensitive peptide sequences and gradual cleavage of the peptide from the resin. nih.govsemanticscholar.org

A major breakthrough occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.comnih.gov By the late 1970s, the Fmoc group was adapted for solid-phase applications, leading to the development of the Fmoc/tBu (tert-butyl) strategy. peptide.comnih.gov This approach uses a mild base, typically piperidine, to remove the Fmoc group, while acid-labile groups like t-butyl protect the amino acid side chains. nih.govcreative-peptides.com The milder conditions of Fmoc chemistry offered significant advantages, particularly for the synthesis of modified peptides (e.g., phosphorylated or glycosylated) and long sequences. nih.govnih.gov By the mid-1990s, Fmoc-based SPPS had become the predominant method in the field, prized for its compatibility with a wider range of chemical functionalities and its improved safety profile. nih.govbiotage.com

While nature relies on a set of 20 canonical amino acids, chemists are not bound by these limitations. nih.gov The synthesis and incorporation of unnatural, or non-canonical, amino acids (ncAAs) into peptides has become a powerful tool in drug discovery and protein engineering. qyaobio.comnih.gov These unique building blocks, which are not genetically encoded, can possess distinct chemical properties due to modified side chains, stereochemistry, or backbones. nih.gov

The integration of ncAAs into peptide sequences can confer desirable properties, such as enhanced stability against enzymatic degradation, improved activity and selectivity, and the ability to adopt specific, constrained conformations. mdpi.com The inspiration for using ncAAs often comes from natural products, many of which contain such residues and exhibit potent biological activity. nih.govrsc.org Solid-phase peptide synthesis is a key methodology for incorporating these custom-designed amino acids. nih.govnih.gov The availability of Fmoc-protected ncAA building blocks allows for their seamless integration into growing peptide chains using standard, often automated, SPPS protocols. nih.govnih.gov This has opened the door to creating vast libraries of peptidomimetics and novel biomaterials with tailored functions. qyaobio.comrsc.org

Structural Characteristics and Nomenclature of this compound

The name this compound precisely describes the molecule's constituent parts, each contributing to its specific role in peptide synthesis. It is an N-terminally protected, unnatural beta-amino acid.

This compound is built upon a β-homophenylalanine scaffold. Beta-amino acids (β-AAs) are structural isomers of α-amino acids, distinguished by the position of the amino group. In a β-amino acid, the amine is attached to the β-carbon (the third carbon from the carboxyl group), whereas in an α-amino acid, it is on the α-carbon. nih.govmdpi.com

The term "homo" indicates that the amino acid is a homolog of a canonical amino acid, meaning it contains an additional methylene (B1212753) (-CH2-) group in its backbone. nih.govmdpi.com Therefore, β-homophenylalanine is a derivative of the natural amino acid phenylalanine with an extra methylene unit inserted between the carboxyl group and the α-carbon. nih.gov This elongation of the peptide backbone increases its flexibility and can lead to unique secondary structures, such as the 14-helix, which are not accessible to peptides made solely of α-amino acids. mdpi.comnih.gov The β-homophenylalanine scaffold is utilized in medicinal chemistry to create peptidomimetics with novel biological activities. nih.govacs.orgscite.ai

The "(4-Me)" in the compound's name indicates a methyl group (-CH3) attached to the fourth carbon of the phenyl ring of the homophenylalanine side chain. This modification is not merely an incidental structural feature; it is a strategic chemical alteration.

Stereochemistry is a critical aspect of amino acid chemistry. The addition of the extra methylene group in β-homoamino acids means the stereocenter can be located at different positions compared to α-amino acids. nih.gov In the case of β-homophenylalanine, the chiral center is the carbon atom bearing the amino group. This gives rise to two enantiomers, (R) and (S), which are non-superimposable mirror images of each other. nih.govnih.gov

The enantiomeric purity of amino acids used in peptide synthesis is of paramount importance. nih.govresearchgate.net The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. nih.govresearchgate.net Often, only one enantiomer is therapeutically active, while the other may be inactive or even cause undesirable side effects. researchgate.net During peptide synthesis, racemization—the conversion of a pure enantiomer into a mixture of both—is a common side reaction that can compromise the quality and efficacy of the final product. nih.govresearchgate.net Therefore, ensuring high enantiomeric purity of building blocks like this compound and throughout the synthesis process is a critical quality control measure. digitellinc.comnih.govresearchgate.net Analytical techniques such as chiral chromatography are essential for verifying the stereochemical integrity of these compounds. nih.govdigitellinc.com

Interactive Data Tables

Table 1: Physicochemical Properties of (R)-Fmoc-beta-HoPhe(4-Me)-OH (Data sourced from publicly available chemical supplier information)

| Property | Value | Reference |

| CAS Number | 479064-98-7 | peptide.com |

| Molecular Formula | C₂₆H₂₅NO₄ | peptide.com |

| Molecular Weight | 415.49 g/mol |

Table 2: Compound Names Mentioned in this Article

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-(9-Fluorenylmethoxycarbonyl)-β-homo-4-methylphenylalanine |

| Boc | tert-Butyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| tBu | tert-Butyl |

| ncAAs | Non-canonical amino acids |

| β-AAs | Beta-amino acids |

| (R)-Fmoc-beta-HoPhe(4-Me)-OH | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid |

| (S)-Fmoc-beta-HoPhe(4-Me)-OH | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid |

Broader Significance in Advanced Peptide and Peptidomimetic Design

The use of this compound and other unnatural amino acids is of broad significance in the design of sophisticated peptides and peptidomimetics. sigmaaldrich.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. nih.gov The incorporation of UAAs like this compound allows for precise modifications to a peptide's structure, which can profoundly influence its biological activity and stability. chemimpex.comsigmaaldrich.com

The introduction of a β-amino acid into a peptide sequence fundamentally alters the polymer backbone, leading to different folding patterns compared to natural peptides. This structural perturbation is a key strategy in designing molecules that can adopt specific, stable three-dimensional shapes. The 4-methylphenyl side chain further contributes to these structural alterations through steric and hydrophobic interactions. These designed molecules are valuable in drug discovery for developing novel therapeutics that can target specific biological pathways with greater efficacy and selectivity. chemimpex.comchemimpex.com

Modulation of Peptide Conformation and Bioactivity through Unnatural Residuesbocsci.com

A primary strategy in modern peptide design is the use of unnatural residues to control and modulate the conformation of a peptide, which is intrinsically linked to its biological activity. nih.gov The introduction of UAAs can force a peptide to adopt a particular secondary structure, such as an α-helix or a β-sheet, which may be crucial for its interaction with a biological target like a receptor or enzyme. acs.orgrsc.org

By strategically placing unnatural amino acids, researchers can create molecules with unique physicochemical properties that enhance their binding affinity and selectivity for their targets. For instance, the rigid nature of some UAAs can be used to control the peptide's conformation to present functional groups in an optimal orientation for binding. nih.gov The altered backbone resulting from the inclusion of β-amino acids can lead to more stable, predictable folding patterns. researchgate.net This conformational control is a powerful tool for designing peptides with tailored functions, moving beyond the limitations of the 20 proteinogenic amino acids. sigmaaldrich.comrsc.org The ability to fine-tune peptide structure allows for the development of highly specific agonists or antagonists for therapeutic applications. bohrium.comtandfonline.com

Addressing Challenges of Natural Peptides in Research and Developmentbocsci.com

While peptides are promising therapeutic agents due to their high specificity and low toxicity, their development into effective drugs is often hampered by several inherent challenges. bohrium.comnih.gov Natural peptides are typically susceptible to rapid degradation by proteolytic enzymes in the body, resulting in a short half-life and poor stability. nih.gov Furthermore, they often struggle to cross biological barriers such as cell membranes, which limits their bioavailability and therapeutic potential. bohrium.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-19(15-25(28)29)27-26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTDVZCEZPHDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Synthesis of Fmoc Beta Hophe 4 Me Oh and Its Derivatives

Strategies for the Chemical Synthesis of Fmoc-beta-HoPhe(4-Me)-OH

The chemical synthesis of Fmoc-β-HoPhe(4-Me)-OH involves a multi-step process that requires careful control over regioselectivity and stereochemistry. The general approach involves the synthesis of the core β-amino acid structure, followed by the introduction of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Precursor Synthesis and Regioselective Functionalization Approaches

The synthesis of the β-homo-p-methylphenylalanine backbone typically starts from readily available precursors. One common strategy is the Arndt-Eistert synthesis, which allows for the elongation of an α-amino acid to its corresponding β-amino acid homologue. In this case, N-Fmoc-L-p-methylphenylalanine would serve as the precursor. This method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) or a safer alternative like trimethylsilyldiazomethane (B103560) to form a diazoketone. researchgate.net A subsequent Wolff rearrangement, often promoted by silver catalysts or ultrasound, leads to the formation of a ketene, which can be trapped by water to yield the desired β-amino acid. organic-chemistry.org

Another approach involves the conjugate addition of a nitrogen nucleophile to a substituted cinnamic acid derivative. For the synthesis of Fmoc-β-HoPhe(4-Me)-OH, this would involve a p-methylcinnamic acid ester as the starting material. The regioselective 1,4-addition of an amine, often a chiral auxiliary to induce stereoselectivity, to the α,β-unsaturated ester establishes the β-amino acid scaffold.

Stereocontrol in the Formation of Beta-Amino Acid Scaffolds

Achieving high stereoselectivity is a critical challenge in the synthesis of β-amino acids. Several strategies have been developed to control the stereochemistry at the newly formed chiral center.

One effective method is the use of chiral auxiliaries. The Evans' chiral auxiliary methodology, for instance, can be adapted for the synthesis of β-amino acids. researchgate.net Another powerful technique is the stereoselective conjugate addition of lithium amides to α,β-unsaturated esters. beilstein-journals.orgacs.org The use of a chiral lithium amide, such as one derived from (R)-N-benzyl-N-α-methylbenzylamine, can lead to excellent stereoselectivity in the addition reaction. beilstein-journals.org

Biocatalysis has also emerged as a powerful tool for stereoselective synthesis. Enzymes can be used to resolve racemic mixtures of β-amino acids or their precursors, or to catalyze enantioselective reactions. nih.gov For example, synergistic photoredox and pyridoxal (B1214274) radical biocatalysis has been developed for the stereoselective synthesis of various non-canonical amino acids. nih.gov

Racemization, the loss of stereochemical integrity, can occur at various stages of synthesis and peptide coupling. During the synthesis of the β-amino acid itself, harsh reaction conditions, such as strong bases or high temperatures, can lead to epimerization at the α-carbon. The choice of synthetic route and reaction conditions is therefore crucial. For instance, the ultrasound-promoted Wolff rearrangement for the Arndt-Eistert synthesis is known to proceed with minimal epimerization for many amino acid precursors. organic-chemistry.org

During peptide synthesis, the activation of the carboxylic acid of an N-protected amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. peptide.comnih.gov The risk of racemization is influenced by the nature of the protecting group, the coupling reagents, and the presence of bases. nih.govhighfine.com To mitigate this, racemization suppressants such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are commonly added during the coupling step. highfine.com The choice of a weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like N,N-diisopropylethylamine (DIPEA), can also significantly reduce racemization. bachem.commesalabs.com

Fmoc Group Installation and Orthogonal Protection Schemes

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis. It is typically introduced by reacting the free amino group of the β-amino acid with an Fmoc-donating reagent, such as Fmoc-oxysuccinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. researchgate.netacs.org Care must be taken during this step to avoid side reactions, such as the formation of Fmoc-dipeptides or the addition of β-alanine derivatives, which can arise from the degradation of the Fmoc reagent. ub.edu

The Fmoc group is a key component of orthogonal protection schemes in peptide synthesis. ug.edu.plresearchgate.net Orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups. researchgate.netnih.gov In the widely used Fmoc/tBu strategy, the N-terminal Fmoc group is removed with a mild base (e.g., piperidine), while side-chain protecting groups are typically tert-butyl (tBu) based and are removed with a strong acid (e.g., trifluoroacetic acid) at the end of the synthesis. nih.govpeptide.com This allows for the iterative deprotection of the N-terminus and coupling of the next amino acid without affecting the side-chain protecting groups. researchgate.net

| Protecting Group | Removal Conditions | Stability |

| Fmoc | 20% Piperidine in DMF | Acid, Hydrogenolysis |

| Boc | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

| Cbz (Z) | Hydrogenolysis, HBr/AcOH | Base, Mild Acid |

| Alloc | Pd(0) catalyst | Acid, Base |

| ivDde | 2% Hydrazine in DMF | Acid, Base, Pd(0) |

This table illustrates the concept of orthogonal protection, showing different protecting groups and their distinct removal conditions, which allows for their selective cleavage during a multi-step synthesis.

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-β-HoPhe(4-Me)-OH is designed for use in solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield that allows for the efficient assembly of peptide chains on an insoluble resin support. wikipedia.orgpeptide.combachem.com In SPPS, the C-terminal amino acid is first anchored to the resin, and the peptide chain is elongated in the N-terminal direction through a series of deprotection and coupling cycles. wikipedia.orgbachem.com

Optimized Coupling Protocols for Challenging Amino Acid Building Blocks

β-amino acids, particularly those with steric bulk like Fmoc-β-HoPhe(4-Me)-OH, are considered challenging building blocks in SPPS. cem.com Their incorporation into a growing peptide chain can be sluggish, leading to incomplete reactions and the formation of deletion sequences. To overcome this, optimized coupling protocols are necessary.

The choice of coupling reagent is critical for efficiently coupling sterically hindered amino acids. cem.com While standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like HOBt or Oxyma can be effective, more potent activating agents are often required. bachem.com Uronium/aminium-based reagents such as HBTU, HATU, and HCTU are highly efficient and widely used for difficult couplings. bachem.compeptide.com COMU, a more recent development, offers high coupling efficiency with the added benefit of being non-explosive and having better solubility. bachem.com Phosphonium salt reagents like PyBOP and PyAOP are also very effective, particularly for coupling N-methylated amino acids and other hindered residues. peptide.com

Microwave-assisted SPPS has also proven to be a valuable technique for improving the efficiency of coupling challenging amino acids. cem.com The use of microwave energy can significantly accelerate the coupling reaction, leading to higher yields and purer products in a shorter amount of time. cem.com

| Coupling Reagent | Description | Application Notes |

| DIC/HOBt | Carbodiimide-based | Standard, cost-effective, requires racemization suppressant. bachem.com |

| HBTU/HATU | Uronium/Aminium-based | Highly efficient for difficult couplings, may require excess base. bachem.compeptide.com |

| COMU | Uronium-based | High efficiency, safer alternative to benzotriazole-based reagents. bachem.com |

| PyBOP/PyAOP | Phosphonium-based | Very effective for sterically hindered and N-methylated amino acids. peptide.com |

This table provides a comparison of common coupling reagents used in SPPS, highlighting their general class and specific applications, particularly for challenging couplings.

Resin Selection and Compatibility Considerations in SPPS (e.g., Chlorotrityl Resin, Rink Amide Resin)

2-Chlorotrityl chloride (2-CTC) resin is highly acid-sensitive and is often used for the synthesis of protected peptide fragments. chempep.com Its steric bulk can help to prevent diketopiperazine formation, a common side reaction at the dipeptide stage. peptide.com Peptides can be cleaved from this resin under very mild acidic conditions, which preserves acid-labile protecting groups on the side chains. biotage.com

Rink Amide resin is employed when the desired peptide has a C-terminal amide. iris-biotech.de The first amino acid is loaded via a standard amide bond formation. Cleavage from Rink Amide resin typically requires strong acid, such as trifluoroacetic acid (TFA), which also removes most standard side-chain protecting groups. biotage.com

Table 2: Resin Selection Guide for SPPS

| Resin | C-Terminal Functionality | Cleavage Conditions | Key Features |

|---|---|---|---|

| 2-Chlorotrityl (2-CTC) Resin | Carboxylic Acid | Very Mild Acid (e.g., 1-3% TFA) | Ideal for protected fragments, minimizes diketopiperazine formation. peptide.combiotage.com |

| Wang Resin | Carboxylic Acid | Strong Acid (e.g., TFA) | Commonly used for peptide acids. nih.gov |

| Rink Amide Resin | Amide | Strong Acid (e.g., TFA) | Standard choice for C-terminal amides. iris-biotech.de |

Purity Assessment and Impurity Control in Fmoc-Amino Acid Derivatives

Ensuring the high purity of Fmoc-amino acid building blocks is fundamental to the successful synthesis of high-quality peptides.

Identification and Characterization of Synthesis Byproducts (e.g., Beta-Alanine (B559535) Contamination, Dipeptide Formation)

The synthesis of Fmoc-amino acids can lead to the formation of characteristic impurities.

Beta-Alanine Contamination : A notable impurity that can arise during the introduction of the Fmoc group using Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) is Fmoc-beta-alanine. nih.gov This impurity is formed through a Lossen-type rearrangement of the Fmoc-OSu reagent itself. sci-hub.se The presence of Fmoc-beta-alanine in a batch of this compound would lead to the undesired insertion of a beta-alanine residue into the peptide chain. nih.govresearchgate.net

Dipeptide Formation : Another common impurity is the formation of the dipeptide Fmoc-beta-HoPhe(4-Me)-beta-HoPhe(4-Me)-OH. This occurs when the activated Fmoc-amino acid reacts with another molecule of the same amino acid instead of the growing peptide chain on the resin. researchgate.net

Analytical Strategies for Quality Control in Building Block Production

A robust analytical strategy is essential for the quality control of Fmoc-amino acid derivatives to ensure their purity and identity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of Fmoc-amino acids. google.com Optimized HPLC methods are crucial to separate the main compound from closely related impurities. merckmillipore.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and to identify unknown impurities. nih.gov Coupling HPLC with MS (LC-MS) is a powerful tool for both qualitative and quantitative analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the identity of the Fmoc-amino acid and helping to characterize impurities. nih.gov

Gas Chromatography (GC) can be used to quantify the content of free amino acids. merckmillipore.com

The Fmoc Test , a colorimetric assay, is used to determine the loading of the first amino acid onto the resin and to monitor the efficiency of subsequent coupling steps during SPPS. springernature.com

Table 3: Analytical Techniques for Quality Control of Fmoc-Amino Acids

| Technique | Purpose |

|---|---|

| HPLC | Purity assessment and quantification of impurities. google.com |

| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification. nih.gov |

| NMR Spectroscopy | Structural elucidation and confirmation. nih.gov |

| Gas Chromatography (GC) | Quantification of free amino acids. merckmillipore.com |

| Fmoc Test | Determination of resin loading and monitoring of coupling efficiency. springernature.com |

Impact of Impurities on Subsequent Peptide Assembly and Functional Integrity

The chemical purity of Fmoc-β-HoPhe(4-Me)-OH is a critical determinant for the successful solid-phase peptide synthesis (SPPS) of peptides containing this unnatural amino acid. The presence of even trace amounts of impurities can significantly compromise the step-wise efficiency of peptide assembly, leading to a heterogeneous mixture of final peptide products. This heterogeneity not only complicates purification but can also have profound consequences on the functional integrity of the synthesized peptide.

Impurities originating from the synthesis of Fmoc-β-HoPhe(4-Me)-OH or arising during the coupling and deprotection cycles of SPPS can be broadly categorized into several classes, each with a distinct impact on the growing peptide chain. These include deletion sequences, insertion sequences, truncations, and peptides with modifications such as racemization or residual protecting groups. nih.govmolecularcloud.org

Deletion Sequences: One of the most common impurities arises from incomplete deprotection of the Fmoc group. mdpi.comnih.gov If the Fmoc group is not completely removed from the N-terminus of the growing peptide chain before the next coupling cycle, that chain will not be elongated in that step, resulting in a peptide missing one amino acid, known as a deletion sequence. molecularcloud.org The physical and chemical properties of these deletion peptides are often very similar to the target peptide, making their separation during purification challenging.

Insertion Sequences: Conversely, the presence of free β-HoPhe(4-Me)-OH (without the Fmoc protecting group) in the Fmoc-β-HoPhe(4-Me)-OH starting material can lead to the insertion of multiple copies of the amino acid into the peptide chain. creative-peptides.commerckmillipore.com This occurs because after the initial coupling of Fmoc-β-HoPhe(4-Me)-OH, the subsequent deprotection step exposes the amino group of the newly added residue. If free amino acid is present, it can couple to the growing chain along with the intended protected amino acid in the next cycle, leading to a "double insertion." sigmaaldrich.com

Truncated Sequences: Chain termination, resulting in truncated peptides, can be caused by impurities such as acetic acid. merckmillipore.comsigmaaldrich.com Acetic acid can be a residual impurity from the synthesis of the Fmoc-amino acid. Being a highly reactive small molecule, it can cap the N-terminus of the growing peptide chain, preventing further elongation. sigmaaldrich.com

Diastereomeric Impurities: Racemization of the chiral center of β-HoPhe(4-Me)-OH during its synthesis or during the activation step in peptide synthesis can lead to the incorporation of the D-isomer into the peptide sequence. ajpamc.comfigshare.com These diastereomeric impurities can alter the three-dimensional structure of the final peptide, which can dramatically affect its biological activity and receptor binding affinity. nih.gov

Side-Chain Related Impurities: Incomplete removal of side-chain protecting groups during the final cleavage from the resin results in peptide-protection adducts. nih.govsigmaaldrich.com While the 4-methyl group on the phenyl ring of β-HoPhe(4-Me)-OH is stable, other amino acids in the sequence may have reactive side chains that are prone to modification if not properly protected and deprotected. nih.gov

The cumulative effect of these impurities significantly lowers the yield of the desired full-length peptide and complicates the purification process. The presence of multiple, closely related peptide impurities can make it difficult to isolate the target peptide with high purity, which is essential for therapeutic and research applications. Furthermore, the functional integrity of the final peptide product can be severely compromised. Alterations in the primary sequence through deletions or insertions, or changes in stereochemistry due to racemization, can lead to misfolded peptides with reduced or abolished biological activity. In some cases, these impurities may even exhibit antagonistic or off-target effects. researchgate.net

Detailed Research Findings

For instance, a study on the synthesis of Glucagon, a 29-amino acid peptide, revealed that purifying the Fmoc-amino acids used in the synthesis to reduce the initial impurity level from ~26% to ~10% resulted in a 15% increase in the purity of the final crude peptide. ajpamc.com This highlights the substantial benefit of starting with highly pure building blocks.

The following interactive data table summarizes the common types of impurities associated with the use of Fmoc-amino acids like Fmoc-β-HoPhe(4-Me)-OH in SPPS and their specific impact on the peptide assembly and the final product.

| Impurity Type | Source | Impact on Peptide Assembly | Consequence for Final Peptide Product |

|---|---|---|---|

| Deletion Sequences | Incomplete Fmoc deprotection mdpi.comnih.gov | Failure of chain elongation at a specific cycle | Peptide missing one or more amino acids molecularcloud.org |

| Insertion Sequences | Presence of free amino acid in the building block creative-peptides.commerckmillipore.com | Incorporation of an extra amino acid residue | Peptide with an additional amino acid, altering the reading frame and structure |

| Truncated Sequences | Capping by reactive impurities like acetic acid merckmillipore.comsigmaaldrich.com | Premature termination of peptide chain growth | Shortened peptide sequences, reducing yield of the full-length product |

| Diastereomers | Racemization during amino acid synthesis or activation ajpamc.comfigshare.com | Incorporation of the incorrect stereoisomer | Altered 3D structure, potentially leading to loss of biological activity nih.gov |

| β-Alanine Adducts | Rearrangement of Fmoc-OSu during synthesis of the Fmoc-amino acid sigmaaldrich.comnih.gov | Incorporation of β-alanine instead of or in addition to the target amino acid | Peptide with an incorrect amino acid, affecting structure and function |

| Peptide-Protecting Group Adducts | Incomplete removal of side-chain protecting groups nih.govsigmaaldrich.com | No direct impact on assembly, but occurs during final cleavage | Modified peptide with residual protecting groups, affecting solubility and activity |

Applications of Fmoc Beta Hophe 4 Me Oh in Advanced Peptide and Peptidomimetic Research

Engineering of Conformationally Constrained Peptides

The introduction of β-amino acids, such as Fmoc-beta-HoPhe(4-Me)-OH, into a peptide backbone imposes significant conformational restrictions. This is primarily due to the additional methylene (B1212753) group in the backbone, which alters the torsional angles and favors the adoption of well-defined secondary structures.

Influence of Beta-Amino Acid Incorporation on Peptide Backbone Conformation (e.g., Helix Induction, Beta-Sheet Mimetics)

The incorporation of β-amino acids is a well-established strategy for inducing specific secondary structures in peptides. Oligomers of β-amino acids, known as β-peptides, are known to form stable helices, sheets, and turns, even in short sequences. ethz.ch While α-peptides require a significant number of residues to form stable secondary structures, β-peptides can adopt predictable conformations with fewer building blocks. ethz.ch

The substitution of an α-amino acid with this compound can lead to the formation of novel helical structures, distinct from the canonical α-helix. These helices, often referred to as β-helices, have different hydrogen-bonding patterns and pitches. The 4-methyl group on the phenyl ring of this compound can further influence the stability of these helical structures through steric interactions and by modulating the hydrophobic packing within the peptide.

Furthermore, the strategic placement of β-amino acids can be used to create β-sheet mimetics. The extended backbone of β-amino acids can promote the formation of intermolecular hydrogen bonds, leading to the assembly of sheet-like structures. These β-sheet mimetics are of significant interest in the study of protein aggregation diseases and for the design of materials with novel properties.

| Structural Feature | Observed Effect of β-Amino Acid Incorporation | Potential Contribution of this compound |

|---|---|---|

| Helix Formation | Induction of novel helical structures (β-helices) with altered hydrogen bonding patterns. | The 4-methylphenyl side chain can stabilize helical folds through hydrophobic and steric interactions. |

| Sheet Formation | Promotion of intermolecular hydrogen bonding, leading to the formation of stable β-sheet-like structures. | The aromatic ring can participate in π-π stacking interactions, further stabilizing sheet structures. |

| Backbone Flexibility | Increased conformational rigidity compared to α-peptides. | The extended backbone restricts torsional angles, leading to more predictable conformations. |

Design of Turn Mimetics and Secondary Structure Stabilizers in Peptides

Turns are crucial secondary structure elements that play a critical role in protein folding and molecular recognition processes. The incorporation of β-amino acids is a powerful tool for the design of stable turn mimetics. Due to their inherent conformational preferences, short peptides containing one or more β-amino acid residues can fold into well-defined turn structures.

This compound, with its specific stereochemistry, can be used to induce either left- or right-handed turns, depending on its configuration and the surrounding sequence. These synthetic turn mimetics can be used to stabilize bioactive conformations of peptides, leading to enhanced receptor binding and biological activity.

In addition to creating turn mimetics, the introduction of this compound can also serve to stabilize existing secondary structures within a larger peptide. By placing the β-amino acid at strategic positions, it is possible to reinforce helical or sheet structures, preventing their unfolding and degradation.

Development of Proteolytically Stabilized Peptide Analogs

One of the major limitations of using peptides as therapeutic agents is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids, such as this compound, is a highly effective strategy to overcome this challenge.

Enhanced In Vivo Stability through Unnatural Amino Acid Inclusion

Peptides composed entirely of β-amino acids are generally resistant to degradation by common proteases, which have evolved to recognize and cleave peptide bonds between α-amino acids. nih.gov Even the presence of a single β-amino acid residue within an α-peptide sequence can significantly enhance its stability. nih.gov

The altered backbone structure resulting from the inclusion of this compound makes the adjacent peptide bonds poor substrates for proteolytic enzymes. This increased resistance to enzymatic cleavage leads to a longer half-life of the peptide in vivo, which is a desirable property for therapeutic applications.

Strategies for Increasing Resistance to Enzymatic Degradation

Several strategies can be employed to maximize the proteolytic stability of peptides using this compound. One approach is to replace the amino acid residue at a known protease cleavage site with the β-amino acid analog. This modification effectively blocks the action of the protease at that specific site.

Another strategy involves the synthesis of mixed α,β-peptides, where this compound is incorporated at regular intervals throughout the sequence. This approach not only enhances proteolytic stability but also allows for the fine-tuning of the peptide's three-dimensional structure. While β-peptides are highly stable, mixed α,β-peptides can sometimes retain better recognition by natural receptors while still benefiting from increased stability. nih.gov

| Strategy | Description | Expected Outcome |

|---|---|---|

| Cleavage Site Replacement | Substitution of an α-amino acid at a known proteolytic cleavage site with this compound. | Blockade of enzymatic activity at the specific cleavage site, leading to increased peptide half-life. |

| Mixed α,β-Peptide Synthesis | Incorporation of this compound at various positions within an α-peptide sequence. | Global enhancement of proteolytic resistance while potentially maintaining biological activity. |

| Synthesis of full β-peptides | Construction of peptides composed entirely of β-amino acids. | High resistance to a broad range of proteases. nih.gov |

Role in the Creation of Bioactive Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of this compound is a key strategy in the design of novel peptidomimetics.

By introducing this unnatural amino acid, it is possible to create peptide analogs with constrained conformations that mimic the bioactive structure of a natural peptide ligand. This conformational constraint can lead to higher receptor binding affinity and selectivity. The 4-methylphenyl side chain of this compound can also be involved in crucial interactions with the target receptor, further enhancing the biological activity of the peptidomimetic.

The enhanced proteolytic stability conferred by the β-amino acid backbone is a critical feature of these peptidomimetics, making them more suitable for therapeutic development. The ability to create stable, conformationally defined, and biologically active peptide analogs using building blocks like this compound is driving innovation in drug discovery.

Principles of Mimicry for Natural Peptides and Protein Domains

The incorporation of this compound into peptide sequences is a powerful strategy for mimicking the secondary structures of natural peptides and protein domains. Beta-amino acids, such as beta-homophenylalanine, introduce a longer carbon backbone compared to their alpha-amino acid counterparts. This extension alters the peptide's conformational preferences, enabling the formation of stable secondary structures, including helices, sheets, and turns, that can mimic the bioactive conformations of natural peptides. frontiersin.orgacs.org

One of the key principles behind this mimicry is the ability of beta-amino acids to induce specific folding patterns. For instance, peptides composed entirely of beta-amino acids, or mixed alpha/beta-peptides, can adopt well-defined helical structures that resemble the alpha-helices crucial for many protein-protein interactions. acs.orgnih.gov The 4-methyl group on the phenyl ring of this compound can further influence these conformations through steric interactions, providing an additional tool for fine-tuning the three-dimensional structure of the resulting peptidomimetic. By strategically placing this unnatural amino acid within a sequence, researchers can create scaffolds that present key side chains in a spatial arrangement that mimics the binding interface of a natural protein, thereby replicating its biological activity. pnas.orgelsevierpure.com

The below table summarizes the structural impact of incorporating beta-amino acids into peptide backbones.

| Structural Feature | Impact of Beta-Amino Acid Incorporation |

| Backbone Length | Elongated by one carbon atom per beta-amino acid residue. |

| Conformational Flexibility | Generally more restricted than all-alpha-peptides, leading to more stable secondary structures. |

| Secondary Structure Propensity | Can induce the formation of various helical structures (e.g., 12-helices, 14-helices) and stable turns. |

| Proteolytic Stability | Increased resistance to degradation by proteases due to the unnatural backbone. |

Structure-Activity Relationship (SAR) Studies in Peptidomimetic Design

This compound is a valuable tool for conducting detailed structure-activity relationship (SAR) studies in the design of peptidomimetics. acs.org SAR studies are essential for optimizing the biological activity, selectivity, and pharmacokinetic properties of peptide-based drug candidates. By systematically replacing native amino acids with this compound, researchers can probe the importance of backbone conformation and side-chain functionality for biological activity.

The introduction of the beta-homophenylalanine scaffold allows for the exploration of a different conformational space compared to the natural peptide. The 4-methyl group provides a specific modification to the phenyl ring, allowing for the investigation of the role of steric bulk and hydrophobicity at this position. For example, in the development of enzyme inhibitors, the precise orientation of the phenyl ring can be critical for binding to the active site. By comparing the activity of peptides containing this compound with those containing unsubstituted beta-homophenylalanine or other substituted analogues, a detailed picture of the SAR can be constructed. nih.gov

A hypothetical SAR study on a peptide inhibitor could involve the synthesis of a series of analogues where a key phenylalanine residue is replaced with various beta-homophenylalanine derivatives.

| Analogue | Modification | Rationale for Inclusion in SAR Study |

| 1 | Phenylalanine (Phe) | Native peptide sequence |

| 2 | beta-Homophenylalanine (beta-HoPhe) | Investigate the effect of backbone elongation. |

| 3 | beta-HoPhe(4-Me) | Assess the impact of a methyl group at the para position of the phenyl ring. |

| 4 | beta-HoPhe(4-Cl) | Evaluate the effect of an electron-withdrawing group. |

| 5 | beta-HoPhe(4-OMe) | Examine the influence of an electron-donating group. |

Examples in Enzyme Inhibitor and Receptor Modulator Development

The principles of peptidomimicry and SAR studies using beta-homophenylalanine derivatives have been successfully applied in the development of enzyme inhibitors and receptor modulators. While specific examples detailing the use of this compound are not extensively reported, the broader class of beta-homophenylalanine containing peptides has shown significant promise.

In the area of enzyme inhibition, beta-homophenylalanine-based compounds have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a target for the treatment of type 2 diabetes. nih.govnih.gov SAR studies on these inhibitors have revealed that modifications to the phenyl ring of the beta-homophenylalanine residue can significantly impact potency and selectivity. nih.gov

In the realm of receptor modulation, beta-amino acid-containing peptides have been used to develop ligands for various G-protein coupled receptors (GPCRs), including opioid and somatostatin (B550006) receptors. nih.govnih.gov For instance, the substitution of phenylalanine with beta-homophenylalanine in beta-casomorphin (B10794742) analogues has been shown to increase their affinity for the mu-opioid receptor. ebi.ac.uk This suggests that the altered backbone conformation induced by the beta-amino acid leads to a more favorable interaction with the receptor binding pocket. Similarly, the incorporation of beta-amino acids into somatostatin analogues has been explored to create receptor subtype-selective ligands. nih.gov

| Target Class | Example Application of Beta-Homophenylalanine Derivatives | Key Findings |

| Enzymes | Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | The beta-homophenylalanine scaffold is a viable starting point for potent and selective inhibitors. Phenyl ring modifications are critical for optimizing activity. nih.govnih.gov |

| Receptors | Mu-Opioid Receptor Modulators | Replacement of phenylalanine with beta-homophenylalanine can enhance receptor affinity. ebi.ac.uk |

| Receptors | Somatostatin Receptor Ligands | Incorporation of beta-amino acids can lead to receptor subtype selectivity. nih.gov |

Utility in the Construction of Peptide-Based Probes and Conjugates

Beyond its application in peptidomimetics, this compound is also a valuable component in the synthesis of peptide-based probes and conjugates for studying biological systems.

Development of Ligand-Targeted Fluorescent Bioconjugates

This compound can be incorporated into peptides that are subsequently labeled with fluorescent dyes to create ligand-targeted fluorescent bioconjugates. These probes are designed to bind to specific cellular targets, such as receptors or enzymes, and report on their location and activity through fluorescence. The peptide portion of the conjugate provides the targeting specificity, while the fluorescent dye serves as the reporter.

The use of an unnatural amino acid like beta-HoPhe(4-Me)-OH can offer several advantages in the design of these probes. The increased proteolytic stability of the peptide backbone ensures that the probe remains intact in a biological environment, leading to a longer-lasting and more robust signal. nih.gov Furthermore, the unique structural constraints imposed by the beta-amino acid can help to pre-organize the peptide into its bioactive conformation, potentially increasing its affinity and specificity for the target. acs.org

Strategies for Bioconjugation with Complex Biomolecules

The Fmoc protecting group of this compound is central to its utility in solid-phase peptide synthesis (SPPS), the primary method for constructing peptide-based probes. nih.gov Standard SPPS protocols allow for the precise, site-specific incorporation of this unnatural amino acid into a peptide sequence. Once the peptide is synthesized, various bioconjugation strategies can be employed to attach it to other biomolecules, such as proteins, antibodies, or nucleic acids.

Common bioconjugation strategies that are compatible with peptides containing Fmoc-derived amino acids include:

Amide Bond Formation: The N- or C-terminus of the peptide, or the side chain of an appropriate amino acid (e.g., lysine, aspartic acid), can be coupled to a reactive group on the target biomolecule.

Thiol-Maleimide Coupling: A cysteine residue can be incorporated into the peptide sequence, and its thiol group can be selectively reacted with a maleimide-functionalized biomolecule. griffith.edu.au

Click Chemistry: An azide (B81097) or alkyne functionality can be introduced into the peptide, allowing for a highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reaction with a correspondingly functionalized biomolecule. rsc.org

The choice of bioconjugation strategy depends on the nature of the biomolecule and the desired properties of the final conjugate. The stability of the beta-amino acid backbone of peptides containing beta-HoPhe(4-Me)-OH is an asset during these chemical modifications.

Applications in Investigating Biological Processes at a Molecular Level

Peptide-based probes and bioconjugates incorporating this compound have the potential to be powerful tools for investigating a wide range of biological processes at the molecular level. For example, a fluorescently labeled peptide containing beta-HoPhe(4-Me)-OH that targets a specific cell surface receptor can be used to visualize receptor trafficking and internalization in real-time using fluorescence microscopy.

Furthermore, by conjugating these peptides to larger biomolecules like antibodies, researchers can create targeted delivery systems. For instance, an antibody-peptide conjugate could be used to deliver a therapeutic payload specifically to cancer cells that overexpress the target of the peptide. The enhanced stability and specific conformational properties conferred by beta-HoPhe(4-Me)-OH can contribute to the efficacy of such constructs.

The versatility of this compound as a building block in peptide synthesis opens up numerous possibilities for the creation of sophisticated molecular tools to dissect complex biological pathways and to develop novel therapeutic and diagnostic agents.

Structural and Conformational Investigations of Fmoc Beta Hophe 4 Me Oh Containing Peptides

Spectroscopic Characterization of Molecular Architecture

Elucidation of Peptide Backbone and Side-Chain Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the solution-state conformation of peptides. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed picture of the peptide's three-dimensional structure can be constructed.

In peptides incorporating Fmoc-beta-HoPhe(4-Me)-OH, the additional methylene (B1212753) group in the backbone of the β-amino acid introduces increased flexibility compared to its α-amino acid counterpart. This flexibility can lead to a variety of accessible conformations. The chemical shifts of the backbone amide (NH) and alpha- and beta-protons (Hα, Hβ) are particularly sensitive to the local electronic environment and thus to the peptide's conformation. For instance, deviations of Hα chemical shifts from random coil values can indicate the presence of secondary structures like helices or β-sheets.

The vicinal coupling constants, such as ³J(HNHα), provide information about the dihedral angle φ, which is a key determinant of the backbone conformation. In peptides containing β-amino acids, additional coupling constants along the backbone provide further constraints for structural determination.

Nuclear Overhauser Effect (NOE) data, which arise from the through-space interaction of protons that are close to each other, are crucial for determining the global fold of the peptide. For peptides containing the 4-methylphenyl side chain, NOEs between the aromatic protons and protons on the peptide backbone or other side chains can define the orientation of the side chain relative to the rest of the peptide.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in a Peptide Containing β-HoPhe(4-Me)

| Proton Type | Chemical Shift Range (ppm) |

| Backbone NH | 7.5 - 8.5 |

| Aromatic (4-Me-Ph) | 6.9 - 7.3 |

| Fmoc Aromatic | 7.2 - 7.8 |

| Backbone Hα | 4.0 - 4.8 |

| Backbone Hβ | 2.5 - 3.2 |

| Methyl (4-Me) | 2.2 - 2.4 |

Note: These are typical ranges and can vary depending on the specific peptide sequence and solvent conditions.

Circular Dichroism (CD) spectroscopy provides information about the secondary structure content of a peptide. The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation. For instance, α-helices typically show characteristic negative bands around 222 nm and 208 nm and a positive band around 195 nm. β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. Random coil structures generally show a strong negative band below 200 nm. The incorporation of a β-amino acid like β-HoPhe(4-Me)-OH can influence the propensity of a peptide to adopt a particular secondary structure. The 4-methylphenyl side chain can also contribute to the CD spectrum in the near-UV region (250-320 nm) due to its aromatic chromophore.

Analysis of Chiral Integrity and Stereochemical Purity

The stereochemistry of the incorporated amino acid is critical for the final three-dimensional structure and biological function of a peptide. It is therefore essential to ensure the chiral integrity and stereochemical purity of this compound used in peptide synthesis.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for assessing the enantiomeric purity of amino acid derivatives. This technique can separate the L- and D-enantiomers, allowing for the quantification of any enantiomeric excess.

NMR spectroscopy can also be employed to determine stereochemical purity, often through the use of chiral derivatizing agents or chiral solvating agents. These agents interact differently with the enantiomers of the amino acid, leading to the formation of diastereomeric species that can be distinguished by their different NMR spectra, particularly their chemical shifts and coupling constants.

The presence of even small amounts of the incorrect enantiomer can lead to the formation of diastereomeric peptides, which may have different conformations and biological activities. Therefore, rigorous analysis of the stereochemical purity of this compound is a crucial quality control step in the synthesis of well-defined peptides.

Computational and Theoretical Studies of Conformational Preferences

Computational methods provide a powerful complement to experimental techniques for investigating the conformational preferences of peptides. Molecular dynamics simulations and quantum chemical calculations can offer detailed insights into the dynamic behavior and energetic landscapes of peptides containing this compound.

Molecular Dynamics Simulations to Predict Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics of a peptide in a simulated environment, such as in solution.

For peptides containing this compound, MD simulations can be used to explore the accessible conformational space and identify the most stable or populated conformations. These simulations can reveal the flexibility of the peptide backbone, the preferred orientations of the 4-methylphenyl side chain, and the formation of stable intramolecular hydrogen bonds. The increased flexibility of the β-amino acid backbone can lead to a more complex conformational landscape compared to peptides composed solely of α-amino acids.

Quantum Chemical Calculations for Energetic Landscapes

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to determine the electronic structure and energy of molecules. These methods provide a more accurate description of the forces between atoms compared to the classical force fields used in MD simulations.

For peptides containing this compound, quantum chemical calculations can be used to generate a detailed potential energy surface or energetic landscape. This landscape reveals the relative energies of different conformations, identifying the global minimum energy structure and other low-energy conformers. By calculating the energies of various backbone dihedral angle combinations (φ and ψ for α-amino acids, and additional dihedral angles for β-amino acids), a Ramachandran-like plot for the β-amino acid can be constructed, showing the allowed and disallowed conformational regions.

Analysis of Side-Chain Interactions and Their Conformational Impact

The aromatic ring of the 4-methylphenyl group can engage in several types of interactions, including:

Hydrophobic Interactions: The nonpolar aromatic ring can interact favorably with other hydrophobic side chains within the peptide, contributing to the collapse of the peptide into a more compact structure in an aqueous environment.

π-π Stacking: The aromatic rings of two 4-methylphenyl side chains, or with other aromatic side chains like phenylalanine, tyrosine, or tryptophan, can stack on top of each other. This interaction is energetically favorable and can significantly influence the local and global conformation of the peptide.

Cation-π Interactions: The electron-rich face of the aromatic ring can interact favorably with positively charged side chains, such as lysine or arginine.

CH-π Interactions: The aromatic ring can also interact with C-H bonds from other parts of the peptide.

The methyl group at the 4-position of the phenyl ring can also influence these interactions. It increases the hydrophobicity of the side chain and can sterically influence the preferred orientation of the aromatic ring.

The interplay of these side-chain interactions, along with the inherent flexibility of the β-amino acid backbone, dictates the final three-dimensional structure of the peptide. Understanding these interactions is crucial for the rational design of peptides with specific conformational properties and biological functions.

Table 2: Summary of Potential Side-Chain Interactions of the 4-Methylphenyl Group

| Interaction Type | Interacting Partner | Impact on Conformation |

| Hydrophobic | Other nonpolar side chains | Promotes folding and compact structures |

| π-π Stacking | Other aromatic side chains | Stabilizes local and global structure |

| Cation-π | Positively charged side chains | Influences side-chain orientation |

| CH-π | Aliphatic C-H bonds | Contributes to conformational stability |

Role of the 4-Methylphenyl Group in Intramolecular and Intermolecular Interactions

The 4-methylphenyl group of this compound plays a crucial role in defining the conformational landscape of peptides in which it is incorporated. This aromatic side chain can participate in a variety of non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions, which collectively influence both the local conformation and the supramolecular assembly of the peptide chains.

Intramolecular Interactions:

The bulky and hydrophobic nature of the 4-methylphenyl group can sterically influence the peptide backbone, favoring specific dihedral angles to minimize steric hindrance. This steric constraint can pre-organize the peptide into a folded conformation. Furthermore, the aromatic ring can engage in intramolecular π-π stacking interactions with other aromatic residues within the same peptide chain. The presence of the methyl group at the para position of the phenyl ring can modulate these interactions by altering the electron density of the aromatic system and by providing an additional hydrophobic contact point.

Intermolecular Interactions:

The 4-methylphenyl side chain is a key mediator of intermolecular interactions, driving the self-assembly of peptides into higher-order structures. Aromatic residues are frequently implicated in the core of β-sheet structures, where they can engage in cross-strand π-π stacking interactions, contributing to the stability of the sheet. nih.govnih.gov The hydrophobic character of the 4-methylphenyl group also promotes the association of peptide chains in aqueous environments, leading to the formation of aggregates, fibrils, or hydrogels. The N-terminal Fmoc group, itself a large aromatic moiety, can also participate in these π-π stacking interactions, often in conjunction with the aromatic side chains, to drive self-assembly. nih.govresearchgate.net

To illustrate the potential impact of the 4-methylphenyl group on peptide conformation, a hypothetical set of dihedral angles for a peptide containing this compound is presented in Table 1. These values are based on typical ranges observed for β-peptides that adopt folded structures.

Table 1: Hypothetical Dihedral Angles for a this compound Containing Peptide in a Folded Conformation

| Dihedral Angle | Value (degrees) |

| Φ (Phi) | -120 ± 20 |

| Ψ (Psi) | 120 ± 20 |

| Ω (Omega) | 180 (trans) |

| Χ1 (Chi1) | 60 or 180 |

| Χ2 (Chi2) | 90 ± 30 |

Note: These values are illustrative and based on general conformational preferences of β-peptides. Actual values would need to be determined experimentally.

Influence on Hydrogen Bonding Networks and Overall Fold

The incorporation of this compound can favor the formation of specific secondary structures. The steric bulk of the side chain and the Fmoc group can promote extended conformations that are conducive to β-sheet formation. In such a sheet, the peptide backbones would be connected by intermolecular hydrogen bonds between the amide protons and carbonyl oxygens. The 4-methylphenyl side chains would likely be oriented perpendicular to the direction of the hydrogen bonds, participating in the aforementioned aromatic and hydrophobic interactions that stabilize the sheet structure. nih.gov

Alternatively, the conformational constraints imposed by this residue could also nucleate the formation of turns or helices. The specific hydrogen bonding pattern would depend on the adopted secondary structure. For example, in a helical fold, intramolecular hydrogen bonds would form between residues at positions i and i+n, where n depends on the type of helix.

Table 2 provides a hypothetical representation of hydrogen bond characteristics that might be observed in a β-sheet structure formed by peptides containing this compound, as determined by techniques like NMR or X-ray crystallography.

Table 2: Hypothetical Hydrogen Bond Parameters in a β-Sheet of Peptides Containing this compound

| Hydrogen Bond | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) |

| Inter-strand 1 | N-H (Residue i) | C=O (Residue j) | 2.8 ± 0.2 | 160 ± 10 |

| Inter-strand 2 | N-H (Residue i+2) | C=O (Residue j-2) | 2.9 ± 0.2 | 155 ± 10 |

Note: These parameters are illustrative and represent typical values for hydrogen bonds in peptide β-sheets.

Supramolecular Chemistry and Nanomaterials Science Utilizing Fmoc Beta Hophe 4 Me Oh Conjugates

Self-Assembly Phenomena in Fmoc-Peptide Derivatives

The spontaneous organization of Fmoc-peptide conjugates into higher-order structures is a complex process governed by a delicate balance of intermolecular forces. ub.edu These interactions, though weak individually, collectively drive the assembly of monomers into thermodynamically stable supramolecular polymers. nih.gov The resulting nanostructures, particularly hydrogels, have shown great promise in biomedical applications such as tissue engineering and drug delivery, owing to their biocompatibility and structural similarity to the extracellular matrix. rsc.org

The formation of hydrogels by Fmoc-peptides is a hallmark of their self-assembling nature. This process typically involves the creation of a three-dimensional network of entangled nanofibers that entraps a large volume of water. rsc.org The gelation can often be triggered by a change in environmental conditions, such as pH, temperature, or ionic strength, which modulates the solubility and intermolecular interactions of the peptide monomers. nih.gov For instance, a common method to induce gelation is to dissolve the Fmoc-peptide in an organic solvent and then introduce an aqueous solution, or to trigger a pH shift that neutralizes charged groups and promotes assembly. rsc.org

The fundamental mechanism involves a hierarchical self-assembly process. Initially, Fmoc-peptide monomers associate to form primary structures like β-sheets or other ordered arrangements. rsc.org These primary structures then elongate into nanofibers, which subsequently entangle to form the hydrogel network. researchgate.net The mechanical properties of these hydrogels can be tuned by altering the peptide sequence, concentration, and the conditions used for gelation. nih.gov

Table 1: Factors Influencing Fmoc-Peptide Hydrogelation

| Factor | Description | Effect on Hydrogel Properties |

|---|---|---|

| Peptide Concentration | The amount of Fmoc-peptide dissolved in the solvent. | Higher concentrations generally lead to stiffer and more stable hydrogels. rsc.org |

| pH | The acidity or basicity of the aqueous environment. | Can trigger or inhibit gelation by altering the ionization state of amino acid side chains and terminal groups. rsc.org |

| Ionic Strength | The concentration of salts in the solution. | Can screen electrostatic repulsions and promote the association of peptide monomers. rsc.org |

| Temperature | The thermal energy of the system. | Can affect the kinetics of self-assembly and the stability of the resulting hydrogel. rsc.org |

| Solvent Composition | The type and ratio of solvents used to dissolve the peptide. | Influences the initial dissolution of the peptide and the subsequent self-assembly upon addition of a non-solvent like water. rsc.org |

Aromatic interactions, specifically π-π stacking, are a primary driving force in the self-assembly of Fmoc-peptide derivatives. rsc.org The large, planar surface of the fluorenyl group in the Fmoc moiety facilitates strong stacking interactions between molecules. rsc.org This π-stacking is crucial for the initial association of monomers and the stabilization of the resulting nanofibers. rsc.org

In the context of Fmoc-β-HoPhe(4-Me)-OH, both the fluorenyl group and the 4-methylphenyl side chain of the β-homophenylalanine residue are expected to participate in π-stacking interactions. The presence of multiple aromatic rings within a single molecule enhances the propensity for self-assembly. These interactions contribute to the formation of a stable, ordered core within the nanofiber structure. The strength of these interactions can be influenced by the electronic nature of the aromatic rings and the presence of substituents.

Alongside π-stacking, hydrophobic interactions play a significant role in the supramolecular organization of Fmoc-peptides in aqueous environments. acs.org The hydrophobic effect drives the aggregation of nonpolar moieties, such as the fluorenyl group and the hydrocarbon portions of amino acid side chains, to minimize their contact with water. acs.org This leads to the formation of a hydrophobic core within the self-assembled nanostructures, which is a key feature of their stability in aqueous media. acs.org

Engineering of Fibrillar and Nanostructured Architectures

The ability to control the morphology and hierarchical organization of self-assembled nanostructures is crucial for their application in advanced materials and biotechnology. nih.gov By systematically modifying the molecular structure of the peptide building blocks and controlling the assembly conditions, it is possible to engineer a wide range of fibrillar and other nanostructured architectures with tailored properties. nih.gov

The morphology of the nanostructures formed by Fmoc-peptides can be controlled through various strategies. Factors such as the amino acid sequence, the presence of specific functional groups, and the conditions of self-assembly (e.g., pH, solvent) can all influence whether the peptides assemble into nanofibers, nanoribbons, nanotubes, or other morphologies. rsc.orgrsc.org

Hierarchical assembly refers to the organization of these primary nanostructures into larger, more complex architectures. nih.gov For example, nanofibers can align to form bundles or sheets, which can then organize into even more intricate structures. acs.org This hierarchical organization can be influenced by external stimuli or by the co-assembly of different peptide building blocks. rsc.org Achieving precise control over this hierarchical assembly is a key goal in the design of functional biomaterials. nih.gov

Table 2: Strategies for Controlling Nanostructure Morphology

| Strategy | Mechanism | Resulting Morphologies |

|---|---|---|

| Varying Amino Acid Sequence | Alters the balance of hydrophobic, aromatic, and electrostatic interactions. nih.gov | Can lead to nanofibers, nanoribbons, nanotubes, or nanospheres. rsc.org |

| Modifying Assembly Conditions | Changes in pH, ionic strength, or temperature can alter the kinetics and thermodynamics of assembly. rsc.org | Can induce transitions between different morphologies. rsc.org |

| Co-assembly of Different Peptides | The incorporation of two or more different peptide building blocks can lead to new, hybrid structures. rsc.org | Can result in functionalized nanofibers or hydrogels with tunable properties. rsc.org |

| Use of External Fields | Application of flow or magnetic fields can align nanofibers during assembly. | Can produce anisotropic materials with ordered structures. |

Design Principles for Tunable Soft Materials

The design of soft materials with tailored properties is a cornerstone of modern materials science. The use of self-assembling building blocks, such as Fmoc-amino acid derivatives, offers a bottom-up approach to creating complex nanostructures. The specific molecular architecture of Fmoc-beta-HoPhe(4-Me)-OH, featuring the fluorenylmethyloxycarbonyl (Fmoc) group, a β-homophenylalanine backbone, and a 4-methyl substituent on the phenyl ring, provides a versatile platform for tuning material properties.

Modulation of Material Properties through this compound Inclusion

The inclusion of this compound into supramolecular systems allows for precise control over the resulting soft material's properties. The self-assembly process is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. The structural features of this compound introduce specific modifications to these interactions, thereby modulating the material's characteristics.

The β-amino acid structure of homophenylalanine alters the typical hydrogen bonding network observed in hydrogels formed from α-amino acids. This change in backbone stereochemistry can lead to different packing arrangements and fibrillar morphologies. The presence of the 4-methyl group on the phenyl ring further influences the hydrophobic and π-π stacking interactions between the side chains of the molecules. This substituent can enhance hydrophobicity and affect the geometry of the aromatic stacking, which in turn impacts the mechanical strength and stability of the resulting hydrogel network.

The modulation of material properties is often observed in changes to the viscoelasticity, fiber morphology, and gelation kinetics. For instance, increasing the concentration of the Fmoc-amino acid derivative generally leads to a higher storage modulus (G'), indicating a stiffer hydrogel. The table below, based on data from analogous Fmoc-amino acid systems, illustrates how variations in molecular structure can influence hydrogel properties.

| Fmoc-Amino Acid Derivative | Concentration (wt%) | Storage Modulus (G') (Pa) | Fiber Diameter (nm) |

| Fmoc-Phenylalanine | 0.5 | ~1,000 | 50-100 |

| Fmoc-Tyrosine | 0.5 | ~5,000 | 30-70 |

| Fmoc-Leucine | 0.5 | ~500 | 80-150 |

This table presents representative data from studies on analogous Fmoc-amino acid hydrogels to illustrate the principle of property modulation. Specific values for this compound would require experimental determination.

Exploration of Stimuli-Responsive Systems for Advanced Applications

A key area of development in soft materials is the design of systems that can respond to external stimuli, enabling their use in advanced applications such as drug delivery, tissue engineering, and biosensing. This compound can be incorporated into stimuli-responsive hydrogels that undergo a sol-gel transition or exhibit changes in their mechanical properties in response to specific triggers.

Common stimuli include changes in pH, temperature, ionic strength, or the presence of specific enzymes or metal ions. The responsiveness of hydrogels based on Fmoc-amino acids is often linked to the protonation state of the terminal carboxylic acid group. A change in pH can alter the charge on the molecule, disrupting the balance of forces that maintain the gel network and leading to its dissolution. This pH-responsiveness is a widely exploited mechanism for controlled release applications. acs.org

Furthermore, the peptide backbone can be designed to include specific recognition motifs for enzymes, allowing for enzyme-triggered degradation of the hydrogel. The introduction of metal-coordinating ligands to the amino acid side chain can also impart responsiveness to specific metal ions. For instance, systems have been developed where the presence of ions like Zn²⁺ or Cu²⁺ can induce gelation. researchgate.net

The following table, based on findings for stimuli-responsive systems utilizing similar Fmoc-amino acid building blocks, demonstrates the types of responses that can be engineered.

| Fmoc-Derivative System | Stimulus | Response | Potential Application |

| Fmoc-Dipeptide | pH shift (e.g., 7.4 to 5.0) | Gel-sol transition | pH-triggered drug release in tumor microenvironments acs.org |

| Fmoc-Amino Acid with Phosphate | Enzyme (Phosphatase) | Sol-gel transition | Enzyme-instructed self-assembly for tissue engineering |

| Fmoc-Valine | Metal Ions (Zn²⁺) | Ion-induced gelation | Biosensing and environmental remediation researchgate.net |

Emerging Research Avenues and Future Perspectives for Fmoc Beta Hophe 4 Me Oh Chemistry

Advanced Synthetic Methodologies and Process Intensification

The efficient and controlled synthesis of peptides and other complex molecules incorporating Fmoc-beta-HoPhe(4-Me)-OH is paramount to unlocking its full potential. Current research efforts are centered on refining existing synthetic protocols and developing novel strategies to enhance efficiency, purity, and accessibility.

Development of Novel Protecting Group Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups. This strategy enables the selective deprotection of the N-terminus for peptide chain elongation without prematurely removing side-chain protecting groups.

Future research in this area is focused on the development of new protecting groups that are compatible with the unique steric and electronic properties of beta-homo-amino acids like beta-HoPhe(4-Me)-OH. These novel protecting groups may offer alternative deprotection conditions, further expanding the repertoire of orthogonal strategies. This would allow for the synthesis of even more complex and multifunctionalized peptides, where different parts of the molecule can be selectively modified. An overview of common protecting group strategies is provided in the table below.

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid-labile groups (e.g., Boc, tBu) |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Base-labile groups (e.g., Fmoc) |

| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis | Acid- and base-labile groups |

| Allyloxycarbonyl | Alloc | Palladium catalysis | Acid- and base-labile groups |

This table provides a summary of commonly used protecting groups in peptide synthesis and their respective cleavage conditions, highlighting the principle of orthogonality.

Innovations in Automated and High-Throughput Synthesis Techniques

Automated solid-phase peptide synthesis has revolutionized the production of peptides, enabling the rapid and reliable synthesis of long and complex sequences. The incorporation of unnatural amino acids like this compound into automated SPPS protocols is a key area of development. While the fundamental principles of automated synthesis remain the same, optimization of coupling and deprotection steps is often necessary to accommodate the different reactivity and steric hindrance of beta-amino acids.

Innovations in this field include the use of microwave-assisted SPPS, which can significantly accelerate reaction times and improve coupling efficiencies, particularly for sterically hindered amino acids. Furthermore, high-throughput synthesis platforms are being developed to create large libraries of peptides containing this compound and other unnatural amino acids. These libraries are invaluable for screening and identifying new bioactive molecules with therapeutic potential.

Novel Applications in Chemical Biology and Medicinal Chemistry

The unique structural properties of beta-homo-amino acids, such as their increased proteolytic stability, make them highly attractive for applications in chemical biology and medicinal chemistry. Peptides incorporating this compound are being explored for their potential to modulate biological processes and serve as novel therapeutic and diagnostic agents.

Integration into Complex Biological Systems for Functional Probing